Exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound characterized by its unique nitrogen-containing structure. Its molecular formula is C14H23NO4, and it possesses a molecular weight of approximately 271.34 g/mol. The compound features a bicyclo[3.3.1]nonane framework with a tert-butoxycarbonyl (Boc) group at the 9-position and a carboxylic acid functional group at the 3-position, which contributes to its reactivity and potential biological activity .
The chemical reactivity of exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is largely influenced by its functional groups:
Several methods have been proposed for synthesizing exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid:
Exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is primarily of interest in research settings, particularly in:
Interaction studies involving exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid are essential for understanding its potential biological roles and mechanisms of action. Research may focus on:
Exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid shares structural features with several related bicyclic compounds, which include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Exo-Norbornene Carboxylic Acid | C10H14O2 | Smaller bicyclic structure without nitrogen |
Bicyclo[2.2.2]octane Derivatives | C10H16 | Saturated bicyclic system with different functional groups |
Exo-Boc-Norbornene Amine | C12H19NO4 | Contains amine functionality, differing from carboxylic acid |
The uniqueness of exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid lies in its specific combination of a nitrogen atom within a bicyclic framework and the presence of both a tert-butoxycarbonyl group and a carboxylic acid functional group, which may confer distinct chemical properties and potential biological activities compared to other similar compounds .